molecular formula C10H15BClNO2 B2941106 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride CAS No. 1437051-68-7

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B2941106
CAS No.: 1437051-68-7
M. Wt: 227.5
InChI Key: CJXQHFNCLQKHJA-UHFFFAOYSA-N
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Description

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a boron atom integrated into a benzoxaborole ring system. The presence of the boron atom imparts unique chemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves several key steps:

    Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core. This can be achieved through the reaction of 3,3-dimethyl-1-butyne with boronic acid derivatives under catalytic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable amine and a protecting group strategy to ensure selective functionalization.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically achieved by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms, potentially altering its reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminomethyl group or other substituents on the benzoxaborole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying boron chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting bacterial enzymes.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts due to its unique reactivity.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with molecular targets such as enzymes. The boron atom can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly valuable in designing inhibitors for enzymes that are difficult to target with traditional organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Tavaborole: Another benzoxaborole derivative used as an antifungal agent.

    Crisaborole: A benzoxaborole-based drug used for treating eczema.

Uniqueness

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct reactivity and biological activity compared to other benzoxaborole derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new uses for this versatile molecule.

Properties

IUPAC Name

(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2.ClH/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10;/h3-5,13H,6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQHFNCLQKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude compound tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate (47.4 mmol) in methanol (150 mL) was added HCl (50 mL, 94.8 mmol). The reaction mixture was stirred for 16 h at rt. The solvent was removed to give compound 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride (7.3 g; yield 67% over 4 steps). MS: m/z=192.1 (M+1, ESI+).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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